molecular formula C11H9IO B11841458 1-Iodo-3-methoxynaphthalene

1-Iodo-3-methoxynaphthalene

Cat. No.: B11841458
M. Wt: 284.09 g/mol
InChI Key: GMBQDCVQEJQDOK-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxynaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the iodination of 3-methoxynaphthalene using iodine and an oxidizing agent such as ortho-periodic acid. This reaction is typically carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

1-Iodo-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxynaphthalene and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its aromatic and functional groups. These interactions can modulate biological pathways and lead to desired effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

  • 1-Iodo-2-methoxynaphthalene
  • 1-Iodo-4-methoxynaphthalene
  • 3-Iodo-1-methoxynaphthalene

Comparison: 1-Iodo-3-methoxynaphthalene is unique due to the specific positioning of the iodine and methoxy groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

1-iodo-3-methoxynaphthalene

InChI

InChI=1S/C11H9IO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3

InChI Key

GMBQDCVQEJQDOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)I

Origin of Product

United States

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